N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylthiadiazole-5-carboxamide
Description
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylthiadiazole-5-carboxamide is a complex organic compound that features a pyrazole ring fused with a thiadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9-13(23-18-17-9)14(21)16-12-10(2)19(3)20(15(12)22)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFAZYPHFCZWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylthiadiazole-5-carboxamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in the presence of a suitable solvent like acetone. The reaction is carried out at a temperature of around 50°C and stirred for approximately 3 hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Structural Analysis
The target compound combines a pyrazole core (1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl) with a thiadiazole ring (4-methylthiadiazole-5-carboxamide). Key structural features include:
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Pyrazole moiety : A substituted dihydro-pyrazolone with methyl groups at positions 1 and 5, a phenyl group at position 2, and a ketone at position 3.
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Thiadiazole moiety : A 4-methyl-substituted thiadiazole linked via a carboxamide group.
SMILES representation (hypothetical):
CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(SN3)C(=O)NC4=NC(=S)N4C
Formation of the Pyrazole Core
Similar pyrazole derivatives (e.g., MYLS22 in ) are often synthesized via:
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Knoevenagel condensation to form the pyrazolone backbone.
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Cyclization using reagents like chloral or acetophenones.
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Functionalization (e.g., introduction of the phenyl group via electrophilic substitution).
Thiadiazole Ring Formation
Thiadiazoles are typically synthesized via:
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Cyclization of thioamides with halogenating agents (e.g., H2S in acidic conditions).
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Reaction of 1,2-diamines with sulfur-containing reagents (e.g., thiourea).
Coupling the Pyrazole and Thiadiazole Moieties
The carboxamide linkage suggests a Schotten-Baumann reaction or active ester coupling between the pyrazole amine and thiadiazole carboxylic acid.
Coupling Reactions
The carboxamide bond between the pyrazole and thiadiazole likely forms via:
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Active ester coupling : The thiadiazole carboxylic acid reacts with a pyrazole amine using coupling reagents (e.g., EDC, HOBt) .
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Isocyanate intermediate : Conversion of the carboxylic acid to an isocyanate, followed by reaction with the amine .
Biological Implications
While no direct data exists for the target compound, analogous pyrazole derivatives (e.g., MYLS22 in ) show:
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OPA1 inhibition : Targeting mitochondrial dynamics to inhibit tumor growth and angiogenesis.
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NF-κB modulation : Affecting inflammatory pathways.
Key Functional Groups
| Functional Group | Location | Role |
|---|---|---|
| Pyrazolone ketone | Pyrazole core | Stabilizes ring, facilitates cyclization |
| Thiadiazole ring | Thiadiazole moiety | Contributes to biological activity |
| Carboxamide bond | Linker | Connects pyrazole and thiadiazole |
Scientific Research Applications
Structure and Composition
The molecular formula of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylthiadiazole-5-carboxamide is with a molecular weight of 321.4 g/mol. The compound features a pyrazole ring fused with a thiadiazole moiety, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain modifications can enhance activity against both Gram-positive and Gram-negative bacteria. A notable study demonstrated that the compound's structure allows for effective interaction with bacterial cell walls, leading to increased permeability and subsequent bacterial death .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it induces apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. For example, a study published in 2024 highlighted its efficacy against breast cancer cells by disrupting mitochondrial function and activating caspase pathways .
Anti-inflammatory Effects
Another significant application is in the field of anti-inflammatory agents. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response. This property suggests potential therapeutic use in conditions like arthritis and other inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, showcasing its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Mechanism
In an experimental study focusing on breast cancer cell lines, researchers found that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration). Mechanistic studies revealed that the compound activates intrinsic apoptotic pathways, leading to cell cycle arrest and apoptosis via mitochondrial dysfunction .
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylthiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding interactions and molecular pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
Uniqueness
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylthiadiazole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a thiadiazole ring makes it a versatile compound for various applications in research and industry .
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylthiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 456.5 g/mol. The compound features a unique structure combining a pyrazole ring with a thiadiazole moiety, which contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O5S |
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical biological pathways. The structural characteristics allow it to modulate the activity of these targets, leading to various pharmacological effects.
- Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds similar to N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylthiadiazole have shown IC50 values in the low micromolar range against MCF7 breast cancer cells, suggesting potent antiproliferative properties .
- Neuroprotective Effects : Studies have demonstrated that certain pyrazole analogs can inhibit glycogen synthase kinase 3β (GSK3β), a key regulator in neurodegenerative diseases, with an IC50 value of 3.77 µM . This inhibition may contribute to neuroprotective effects by promoting neuronal survival.
- Anti-inflammatory and Analgesic Properties : The compound has shown potential in reducing inflammation and pain through its action on cyclooxygenase enzymes (COX) and other inflammatory mediators .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylthiadiazole.
Anticancer Activity
A study by Masaret (2021) assessed the cytotoxic efficacy of various pyrazole derivatives against different cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values ranging from 10.21 µM to 39.70 µM against MCF7 cells, demonstrating their potential as anticancer agents .
Neuroprotective Activity
In another study focusing on neuroprotection, it was found that specific pyrazole analogs could significantly enhance the survival of neurons under oxidative stress conditions by modulating pathways involving Nrf2 activation and GSK3β inhibition . These findings suggest that such compounds could be developed for therapeutic use in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for preparing N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylthiadiazole-5-carboxamide?
- Answer : The synthesis typically involves multi-step protocols, including condensation and cyclization reactions. For example, thiadiazole derivatives are synthesized via cyclization of intermediates (e.g., carboxamides or thioureas) in polar aprotic solvents like DMF or acetonitrile under reflux. A key step may involve iodine-mediated cyclization with triethylamine to form the thiadiazole ring . Optimization of reaction conditions (e.g., temperature, solvent, catalyst) is critical to minimize side reactions and improve yield.
Q. What analytical techniques are recommended for structural characterization of this compound?
- Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving crystal structures . Complementary methods include:
- NMR spectroscopy (¹H/¹³C) to confirm functional groups and regiochemistry.
- HPLC (≥98% purity threshold) for quality control .
- Mass spectrometry (MS) for molecular weight validation.
Advanced Research Questions
Q. How can researchers optimize the cyclization step during synthesis to enhance yield and purity?
- Answer : Cyclization efficiency depends on reaction conditions. For thiadiazole formation, using iodine in DMF with triethylamine at controlled temperatures (e.g., 80–100°C) minimizes sulfur byproduct formation . Monitoring reaction progress via TLC or LC-MS ensures timely termination. Post-reaction purification (e.g., column chromatography or recrystallization) improves purity.
Q. What in vitro assays are suitable for evaluating this compound’s biological activity, particularly as a CRAC channel inhibitor?
- Answer : Key assays include:
- Calcium influx assays : Measure inhibition of thapsigargin-induced Ca²⁺ entry in T-cells or HEK293 cells (IC₅₀ determination) .
- Cytokine profiling : Quantify IL-2 or IFN-γ suppression in activated lymphocytes.
- Dose-response studies : Validate selectivity against related ion channels (e.g., TRPV) to confirm CRAC specificity.
Q. How should researchers resolve discrepancies in biological activity data across studies?
- Answer : Variability may arise from:
- Compound purity : Ensure ≥98% HPLC purity and validate via NMR .
- Assay conditions : Standardize cell lines, incubation times, and buffer composition (e.g., extracellular Ca²⁺ concentration).
- Pharmacokinetic factors : Assess metabolic stability (e.g., microsomal assays) to rule out degradation artifacts .
Q. What strategies can mitigate solubility limitations of this compound in aqueous solutions?
- Answer :
- Co-solvent systems : Use DMSO (up to 2 mg/mL solubility) or PEG-based formulations.
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) to enhance aqueous solubility.
- Crystal engineering : Modify hydrogen-bonding patterns (via salt/cocrystal formation) to improve dissolution rates .
Methodological Considerations
Q. How does hydrogen-bonding topology influence the compound’s physicochemical properties?
- Answer : Hydrogen-bonding networks (e.g., N–H···O/S interactions) dictate crystal packing, affecting solubility and stability. Graph-set analysis can identify recurring motifs (e.g., rings or chains) that guide formulation strategies. For instance, stronger intermolecular bonds may reduce solubility but enhance thermal stability .
Q. What computational tools are effective for target identification and mechanism studies?
- Answer :
- Molecular docking : Screen against CRAC channel components (e.g., ORAI1) using AutoDock Vina or Schrödinger Suite.
- MD simulations : Assess binding stability and conformational changes in the target protein.
- QSAR models : Corrogate structural features (e.g., thiadiazole ring substitutions) with bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
